
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16BrNO3 and a molecular weight of 266.13 g/mol . It is a colorless to pale yellow liquid or solid, depending on its state of purity and storage conditions . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate with a brominating agent . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the bromination process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interactions with other molecules . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate: This compound lacks the bromine atom and has different reactivity and applications.
Tert-butyl 3-chloro-3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Tert-butyl 3-iodo-3-(hydroxymethyl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific reactivity and the presence of the bromine atom, which allows for unique chemical transformations and applications .
Properties
IUPAC Name |
tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCHOIOACNROFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
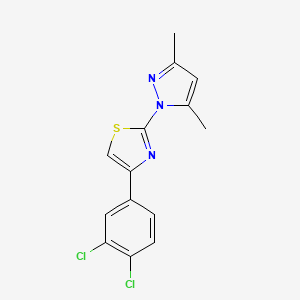
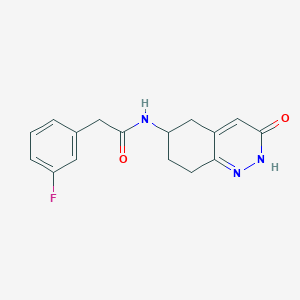
![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2717839.png)
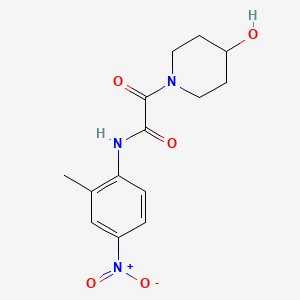
![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B2717843.png)
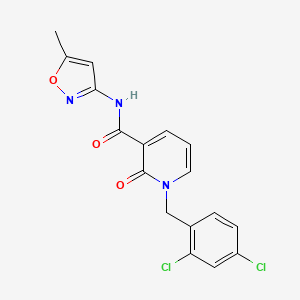
![N-(1-cyano-1-cyclopropylethyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2717847.png)
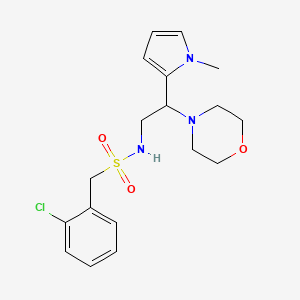
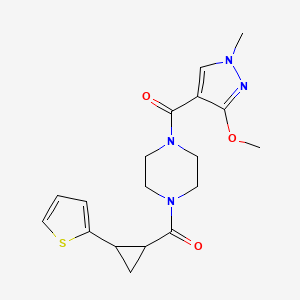
![rac-methyl(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2717852.png)
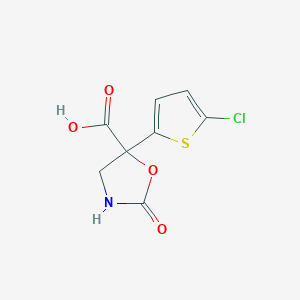

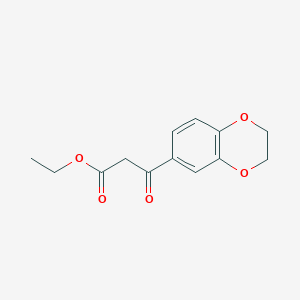
![({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B2717857.png)
